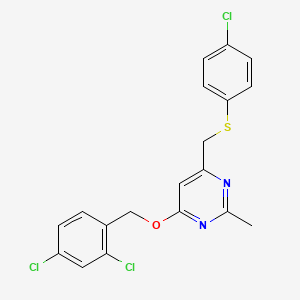

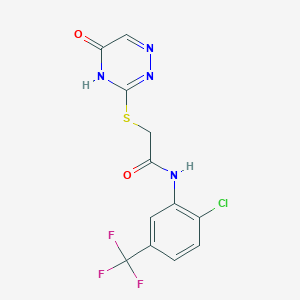

![molecular formula C13H16N4O4 B2405965 Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate CAS No. 1787917-76-3](/img/structure/B2405965.png)

Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, pyrazolo[1,5-a]pyrazin-4(5H)-ones have been synthesized by reacting regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation was catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .科学的研究の応用

Chemical Transformation and Derivatives Formation

Research has demonstrated that Ethyl 3-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamido)propanoate can be transformed into various chemical derivatives. For instance, Harb et al. (1989) explored its conversion into different pyrazole, pyridine, and naphthalene derivatives, highlighting its versatility in organic synthesis (Harb et al., 1989).

Synthesis of Novel Compounds

Vicentini et al. (2000) investigated the compound's reactivity with hydrazine and hydroxylamine, leading to the synthesis of new isoxazole and pyrazole derivatives (Vicentini et al., 2000).

Antimicrobial Properties

The compound has been utilized in synthesizing compounds with potential antimicrobial properties. Sarvaiya et al. (2019) synthesized derivatives that were evaluated for their effectiveness against bacteria and fungi, indicating its potential in pharmaceutical applications (Sarvaiya et al., 2019).

Catalytic Applications

Babaie and Sheibani (2011) demonstrated its use in a catalytic reaction to synthesize pyranopyrazole derivatives, emphasizing its role in facilitating efficient chemical reactions (Babaie & Sheibani, 2011).

Green Chemistry

Al-Matar et al. (2010) utilized the compound in a solvent-free synthesis process, contributing to the development of more sustainable and eco-friendly chemical synthesis methods (Al-Matar et al., 2010).

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, including vasopressin and fibrinogen receptors, glutamate receptors (glun2a and mglur5), and enzymes such as hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 .

Mode of Action

The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other pyrazolo[1,5-a]pyrazin-4(5h)-ones, leading to changes in cellular processes .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to vasopressin and fibrinogen signaling, glutamate signaling, and dna repair .

Pharmacokinetics

The molecular weight of the compound is 22121 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Similar compounds have been found to have various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

特性

IUPAC Name |

ethyl 3-[(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O4/c1-3-21-11(18)4-5-14-12(19)9-6-10-13(20)15-8(2)7-17(10)16-9/h6-7H,3-5H2,1-2H3,(H,14,19)(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMYTLRUTUTIFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)C1=NN2C=C(NC(=O)C2=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

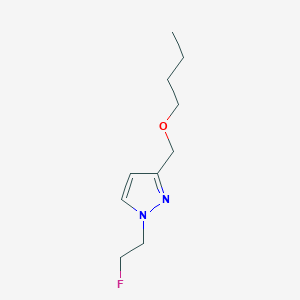

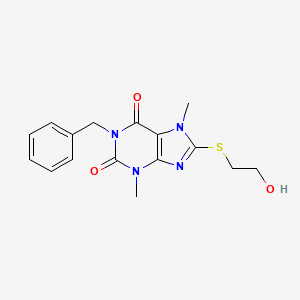

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)

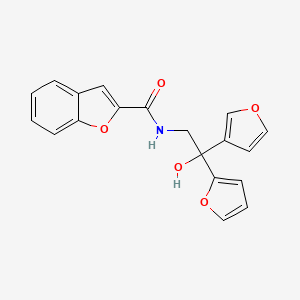

![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)

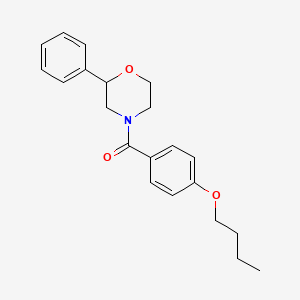

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide](/img/structure/B2405898.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2405899.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2405900.png)

![2-(4-Chlorophenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2405901.png)

![N-[2-(6-Methoxy-3-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2405903.png)